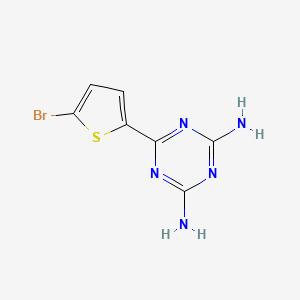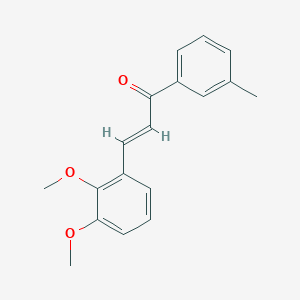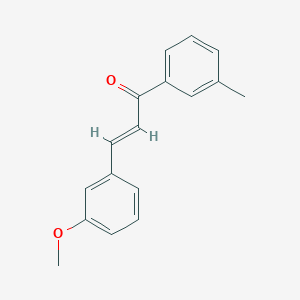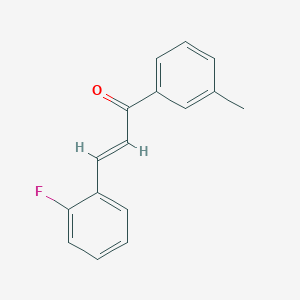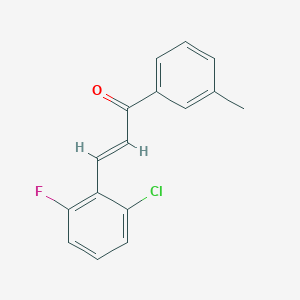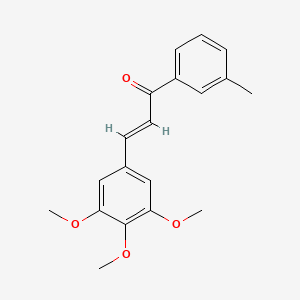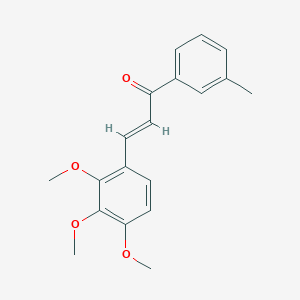
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 3-methyl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound that is used in various scientific research applications. It is an important reagent in organic synthesis and is commonly used in the synthesis of various compounds. This compound has been studied extensively and is known to have various mechanisms of action and biochemical and physiological effects.
Applications De Recherche Scientifique
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has been used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. This compound has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
Mécanisme D'action
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various mechanisms of action. It is known to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various biochemical and physiological effects. It is known to be a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibiotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive reagent and is readily available. It is also relatively stable and has a low toxicity level. However, it is susceptible to hydrolysis and oxidation and should be handled with care.
Orientations Futures
There are several potential future directions for further research on (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one. One potential direction is to further explore its mechanisms of action and biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of various compounds and pharmaceuticals. Additionally, further research could be done to explore its potential applications in drug metabolism and enzyme-catalyzed reactions. Finally, further research could be done to explore its potential advantages and limitations for use in laboratory experiments.
Méthodes De Synthèse
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one can be synthesized using a number of different methods. One of the most commonly used methods is a two-step process involving the reaction of 3-methylbenzaldehyde with 2,3,4-trimethoxybenzene in the presence of a base, such as sodium hydroxide, followed by the reaction with propargyl alcohol in the presence of a catalyst, such as palladium acetate. This method yields the desired product in high yields.
Propriétés
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZECQXEDBJCG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



